
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid is an organic compound that features a brominated thiophene ring attached to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method involves the bromination of thiophene to form 4-bromothiophene, which is then subjected to a series of reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism by which 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and thiophene ring can participate in various chemical interactions, influencing biological pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromothiophen-3-yl)methylene)malononitrile
- 2-[(4-Bromothiophen-3-yl)methylamino]ethanol
Uniqueness
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H11BrO2S |
|---|---|
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5(2)8(9(11)12)6-3-13-4-7(6)10/h3-5,8H,1-2H3,(H,11,12) |
Clave InChI |
LFECCXFXGSVTST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CSC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


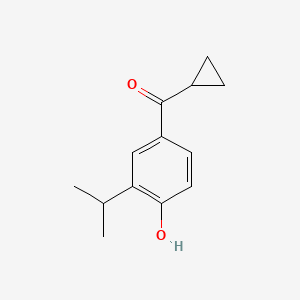
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
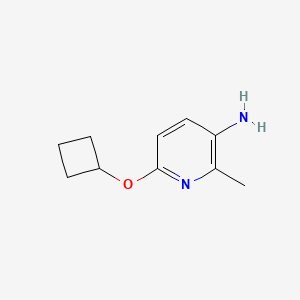
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
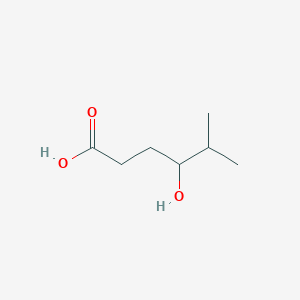
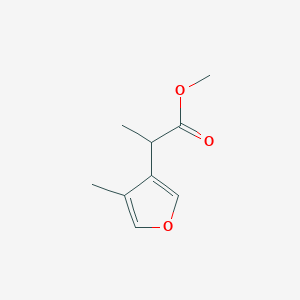
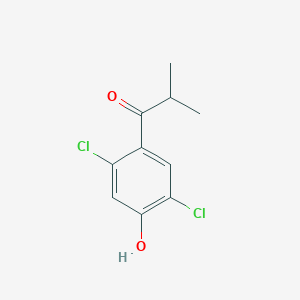
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)
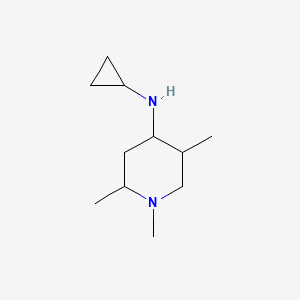
![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
